molecular formula C14H19BN4O2 B11838515 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole

Cat. No.: B11838515
M. Wt: 286.14 g/mol
InChI Key: DMZZECKKHAJNSG-UHFFFAOYSA-N
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Description

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole is an organic compound that features a tetrazole ring and a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole typically involves a multi-step process. One common method starts with the preparation of the boronate ester intermediate, which is then coupled with a benzyl halide under palladium-catalyzed conditions to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura cross-coupling and various oxidized or reduced forms of the tetrazole ring.

Scientific Research Applications

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester and tetrazole groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The tetrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-tetrazole apart from similar compounds is its combination of a boronate ester and a tetrazole ring. This unique structure allows it to participate in a broader range of chemical reactions and makes it particularly useful in applications requiring both reactivity and stability.

Properties

Molecular Formula

C14H19BN4O2

Molecular Weight

286.14 g/mol

IUPAC Name

5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2H-tetrazole

InChI

InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)11-7-5-6-10(8-11)9-12-16-18-19-17-12/h5-8H,9H2,1-4H3,(H,16,17,18,19)

InChI Key

DMZZECKKHAJNSG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=NNN=N3

Origin of Product

United States

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